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D-(+)-Melezitose-d8

Cat. No.: B1155814
M. Wt: 512.49
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Description

Contextualizing Melezitose (B1663849) within Carbohydrate Biochemistry and Biological Systems

D-(+)-Melezitose is a non-reducing trisaccharide composed of two glucose units and one fructose (B13574) unit. vaia.comnih.gov Structurally, it is identified as α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-(2→1)-α-D-glucopyranoside. nih.gov This complex sugar is found naturally in the honeydew excreted by sap-sucking insects such as aphids and in the nectar of certain plants. chemicalbook.comchemicalbook.comebi.ac.uk It serves as a significant carbohydrate source for various insects, including ants and honey bees. nih.govebi.ac.uk

In biological systems, the metabolism of melezitose is of particular interest. For instance, while some insects can readily digest it, studies have shown that high concentrations of melezitose in honeydew can be problematic for honey bees. nih.gov Research indicates that melezitose may not be easily digested by honey bees, potentially leading to accumulation in the hindgut and causing physiological stress, a condition sometimes referred to as "honeydew flow disease". nih.gov The study of how different organisms process this trisaccharide provides insights into their digestive physiology and the co-evolution between plants, sap-sucking insects, and their predators or symbiotic partners. nih.gov

Interactive Table: Physicochemical Properties of D-(+)-Melezitose

PropertyValueSource(s)
Molecular FormulaC₁₈H₃₂O₁₆ nih.govchemicalbook.com
Molar Mass504.44 g/mol (anhydrous) nih.govsigmaaldrich.com
Melting Point153-160 °C nih.govchemicalbook.comsigmaaldrich.com
AppearanceWhite solid/powder chemicalbook.comsigmaaldrich.com
SolubilitySoluble in water chemicalbook.comsigmaaldrich.com
Optical Activity[α]/D +86.8° to +89.2° (c=4 in water) sigmaaldrich.com
ClassificationNon-reducing trisaccharide vaia.com

Significance of Deuterium (B1214612) Labeling in Investigating Metabolic Pathways and Tracing Studies

Deuterium (²H or D), a stable isotope of hydrogen, is a powerful tool in medicinal chemistry and metabolomics. acs.org Replacing hydrogen with deuterium in a molecule creates an isotopically labeled analog that is chemically similar but physically distinguishable due to its greater mass. This mass difference is the basis for its utility in a variety of research applications.

One of the most significant applications is in metabolic tracing studies. acs.org When an organism is administered a deuterium-labeled compound, the labeled molecule can be tracked as it moves through various metabolic pathways. Using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify the resulting metabolites and quantify their formation rates. nih.govnih.gov This allows for the precise mapping of metabolic fluxes and the identification of active biosynthetic pathways. nih.gov For example, deuterium metabolic imaging (DMI) is an emerging technique that enables the non-invasive, in-vivo tracking of substrate metabolism. nih.gov

Furthermore, deuterium-labeled compounds are critical as internal standards for quantitative analysis. acs.org In mass spectrometry-based metabolomics, a known quantity of a deuterated standard (like D-(+)-Melezitose-d8) is added to a biological sample. Because the labeled standard behaves almost identically to the unlabeled analyte (endogenous melezitose) during sample preparation and ionization, it can be used to accurately correct for experimental variability, enabling precise quantification of the target metabolite. acs.org The kinetic isotope effect (KIE), where C-D bonds are broken more slowly than C-H bonds, is another important aspect, used to study reaction mechanisms and modulate drug metabolism. acs.org

Scope and Research Focus on this compound Applications in Advanced Biological and Analytical Sciences

The specific research applications for this compound are derived directly from the intersection of melezitose's biological relevance and the analytical power of deuterium labeling. The primary focus of its use is in highly specialized studies within entomology, food science, and metabolic research.

Metabolic Tracing in Insects: this compound is an ideal tracer for investigating how insects like honey bees, ants, and aphids metabolize melezitose. nih.gov By feeding insects with the labeled sugar and analyzing their hemolymph and tissues over time using LC-MS, researchers can precisely track the uptake, distribution, and breakdown of melezitose into its constituent monosaccharides (glucose and fructose). This can help identify the specific enzymes (glycosidases) responsible for its digestion and clarify why high concentrations can be detrimental to certain species. nih.gov

Quantitative Metabolomics: In the field of food science, particularly in the analysis of honey, this compound serves as a perfect internal standard for the accurate quantification of natural melezitose. The amount and type of sugars in honey are indicators of its floral and geographical origin, as well as potential adulteration. Using isotope dilution mass spectrometry with this compound ensures high precision and accuracy in these measurements.

Microbial Metabolism Studies: The gut microbiota of insects plays a crucial role in digesting complex carbohydrates. nih.gov this compound can be used in studies to determine the extent to which the host organism versus its gut symbionts are responsible for melezitose breakdown. By analyzing the metabolic products in conventional versus germ-free insects, scientists can unravel the complex metabolic interplay within the insect gut.

Interactive Table: Key Applications of Deuterium Labeling in Metabolomics

ApplicationDescriptionResearch Area(s)Source(s)
Metabolic Flux Analysis Tracing the flow of atoms from a labeled substrate through metabolic pathways to quantify the rates of biochemical reactions.Chemical Biology, Systems Biology nih.govnih.gov
Internal Standards Use in isotope dilution mass spectrometry for the precise and accurate quantification of endogenous metabolites in complex biological samples.Analytical Chemistry, Clinical Diagnostics acs.org
Kinetic Isotope Effect (KIE) Studies Investigating reaction mechanisms and enzyme kinetics by measuring the difference in reaction rates between deuterated and non-deuterated substrates.Biochemistry, Drug Discovery acs.org
Biosynthetic Pathway Elucidation Identifying previously unknown metabolites and mapping the sequence of enzymatic reactions that produce natural products.Natural Product Chemistry, Plant Science nih.gov
In Vivo Metabolic Imaging Non-invasive imaging techniques like DMI that visualize the spatial and temporal dynamics of metabolism in living organisms.Biomedical Research, Radiology nih.gov

Properties

Molecular Formula

C₁₈H₂₄D₈O₁₆

Molecular Weight

512.49

Synonyms

Melezitose-d8;  (+)-Melezitose-d8;  D-Melezitose-d8

Origin of Product

United States

Biological Occurrence, Biosynthesis, and Enzymatic Formation of Melezitose

Natural Occurrence of Melezitose (B1663849) in Honeydew and Related Biological Matrices

Melezitose is a non-reducing trisaccharide that is prominently found in the sugary excretion of various sap-feeding insects, known as honeydew. wikipedia.orgdiscoverwildlife.com These insects, primarily from the order Hemiptera (including aphids and scale insects), feed on the phloem sap of plants. wikipedia.orggrowertalks.com Phloem sap is rich in sugars, particularly sucrose (B13894), but has a low concentration of essential amino acids. discoverwildlife.comgrowertalks.com To obtain sufficient nitrogen, these insects must ingest large volumes of sap, excreting the excess sugar and water as honeydew. wikipedia.orggrowertalks.com

The composition of honeydew can vary significantly depending on the insect species, the host plant, and environmental conditions. eje.cztandfonline.com However, melezitose is a characteristic component and can often be the dominant sugar. eje.cz For instance, the honeydew of the black bean aphid, Aphis fabae, is generally dominated by melezitose. eje.cz Similarly, aphid species living on spruce trees (Picea abies) are known to produce honeydew with particularly high proportions of melezitose. tandfonline.com

This honeydew serves as a crucial carbohydrate source for other organisms. discoverwildlife.com Ants, for example, often form mutualistic relationships with aphids, collecting the melezitose-rich honeydew for food in exchange for protecting the aphids from predators. wikipedia.orgeje.cz Honey bees also collect honeydew, especially when floral nectar is scarce, and process it into a distinct type of honey known as honeydew honey or forest honey. wikipedia.orgnih.gov This honey is typically darker and more viscous than nectar-based honey and is characterized by its high melezitose content. wikipedia.org

Melezitose is also found in "manna," a substance formed when the sap exudes from plants, often after being punctured by insects, and dries into a sugary crust. wikipedia.orgcookingissues.com For example, Hedysarum manna has been found to contain melezitose, pointing to its origin from insect honeydew. cookingissues.com

Table 1: Occurrence of Melezitose in Honeydew from Different Insect-Host Plant Combinations

Insect Species (Order: Hemiptera)Host PlantTypical Melezitose ContentReference(s)
Aphis fabae (Black Bean Aphid)Vicia faba, Chenopodium album, Tanacetum vulgareDominant sugar, but proportion varies with host eje.cz
Cinara piceae (Aphid)Picea abies (Spruce)Significantly high proportions tandfonline.com
Cinara pilicornis (Aphid)Picea abies (Spruce)High proportions tandfonline.com
Physokermes sp. (Scale Insect)Picea abies (Spruce)Lower proportions compared to Cinara aphids on the same host tandfonline.comtandfonline.com
Cinara sp. (Aphid)Abies alba (Fir)Significantly less melezitose than on spruce tandfonline.com

Enzymatic Pathways and Mechanistic Insights into Melezitose Biosynthesis in Sap-Feeding Insects

Melezitose is not directly sourced from the host plant's phloem sap. Instead, it is synthesized within the digestive system of sap-feeding insects from the ingested sucrose. nih.govnih.gov The primary enzyme responsible for this transformation is a type of α-glucosidase/transglucosidase located in the insect's gut. nih.gov

The biosynthesis of melezitose (O-α-D-glucopyranosyl-(1→3)-β-D-fructofuranosyl-α-D-glucopyranoside) from sucrose (O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) involves a two-step enzymatic process:

Hydrolysis of Sucrose : The insect's gut sucrase first hydrolyzes a molecule of sucrose into its constituent monosaccharides: glucose and fructose (B13574).

Transglucosylation : The same enzyme then catalyzes a transglucosylation reaction. It transfers the glucose moiety from a second sucrose molecule to the C3 hydroxyl group of the fructose molecule that was released in the first step. This forms the trisaccharide melezitose and releases a free glucose molecule.

This enzymatic synthesis is an adaptation that allows insects to manage the high sugar content of their diet. nih.gov Interestingly, the ability to synthesize "honeydew-specific" sugars like melezitose is not exclusive to sap-feeding Hemiptera. Research has shown that some nectar-feeding hymenopteran parasitoids can also synthesize melezitose and other oligosaccharides when fed a sucrose-rich diet, indicating that the necessary enzymatic machinery has evolved in other insect groups as well. researchgate.net

Physiological Roles of Melezitose Synthesis in Insect Osmoregulation and Adaptation

The synthesis of melezitose from sucrose plays a critical role in the physiological adaptation of sap-feeding insects, particularly in osmoregulation. tandfonline.comresearchgate.net Phloem sap has a high osmotic potential due to its large concentration of sucrose. When this sap enters the insect's gut, it creates a significant osmotic gradient between the gut lumen and the insect's blood (hemolymph), which could draw water out of the body tissues and lead to dehydration. researchgate.net

Insects counteract this osmotic stress by converting the ingested sucrose into oligosaccharides like melezitose. tandfonline.comresearchgate.net This enzymatic conversion has a key osmoregulatory benefit: it reduces the molar concentration of sugars in the gut. For every two molecules of sucrose converted, one molecule of melezitose and one molecule of glucose are produced. This conversion effectively lowers the number of osmotically active particles in the gut, thereby reducing the osmotic pressure and preventing excessive water loss from the hemolymph. tandfonline.comresearchgate.net

Environmental conditions that increase the osmotic stress on the host plant, such as high temperatures and low humidity, can lead to higher sugar concentrations in the phloem sap. tandfonline.com In response, insects feeding on these plants increase their production of melezitose to maintain osmotic balance. tandfonline.comtandfonline.com Studies have shown a direct correlation between higher air temperatures and increased melezitose production by aphids. tandfonline.com This physiological mechanism is a crucial adaptation that enables these insects to survive on a diet that would otherwise be osmotically overwhelming. nih.govsicb.org

Ecological and Microbiological Roles of Melezitose

Melezitose (B1663849) in Insect-Microbe-Plant Interactions

The presence and concentration of melezitose are central to the dynamics of many symbiotic and mutualistic relationships involving insects. researchgate.netnih.govselleckchem.com It is a key factor in the establishment and maintenance of these intricate ecological networks. researchgate.netselleckchem.com

Melezitose is a crucial component in the mutualistic relationship between many aphid species and ants. nih.govanr.fr Aphids feed on plant phloem sap, which is rich in sugars but poor in nitrogen. rsc.org To obtain sufficient nitrogen, they ingest large quantities of sap and excrete the excess sugar as honeydew. anr.frrsc.org The composition of this honeydew is a critical factor in mediating ant-homopteran mutualisms, with the trisaccharide melezitose being especially significant. nih.gov

Species of aphids that are tended by ants often produce large amounts of melezitose in their honeydew, which is highly attractive to the ants. nih.gov In return for this energy-rich food source, ants provide the aphids with protection from predators and parasites. rsc.orgcas.cz Studies have shown that ants, such as Lasius niger, exhibit a preference for trisaccharides like melezitose over other sugars. rsc.orgrsc.org The honeydew's attractiveness to ants is directly linked to its melezitose content; aphid species that are not tended by ants typically have little to no melezitose in their honeydew. nih.gov This relationship is so intertwined that the very presence of ants can influence the aphid's production of melezitose, suggesting a metabolic cost to the aphid to maintain this beneficial interaction. nih.gov

The production of melezitose is not uniform across all aphids; significant variation exists both between different species (interspecific) and within a single species (intraspecific). nih.govnih.govepa.govsordalab.com For example, a study of four aphid species on the host plant Tanacetum vulgare found that the honeydew of Metopeurum fuscoviride and Brachycaudus cardui contained a considerable proportion of melezitose (20-35%), while it was absent in the honeydew of Aphis fabae under those conditions. rsc.org

This variation can be influenced by several factors, including the aphid's host plant and the presence or absence of tending ants. nih.gov For instance, the aphid species Chaitophorus populeti and C. populialbae produce higher levels of melezitose when on the host plant Populus tremula compared to P. alba. nih.gov Furthermore, these same species reduce their melezitose production when ants are removed. nih.gov

Significant variation also occurs at the clonal level within a single species. cas.cznih.gov Research on the black bean aphid, Aphis fabae, revealed large interclonal differences in melezitose secretion. cas.cz A screening of 13 different clones showed that 7 of them were almost entirely deficient in producing melezitose, regardless of whether they were tended by ants. cas.cz This suggests the existence of "cheater" clones that may benefit from the ant-attracting effects of other melezitose-producing clones on the same plant without incurring the metabolic cost of its synthesis. cas.cz

Table 1: Variation in Honeydew Composition and Ant Attendance

This table summarizes findings on the relationship between aphid species, their honeydew composition (specifically trisaccharides like melezitose), and their level of attendance by the ant Lasius niger.

Aphid SpeciesHost PlantTrisaccharides (Melezitose, Raffinose) in HoneydewObserved Ant Attendance (Lasius niger)Reference
Metopeurum fuscovirideTanacetum vulgare20% - 35%High rsc.org
Brachycaudus carduiTanacetum vulgare20% - 35%Moderate rsc.org
Aphis fabaeTanacetum vulgareNot detectedLow rsc.org
Macrosiphoniella tanacetariaTanacetum vulgareNot detectedLow / None rsc.org

Melezitose has distinct and sometimes contrasting effects on the physiology and behavior of different insects.

Ants: For many ant species, melezitose is a powerful attractant and a preferred, easily digestible energy source. rsc.orgnih.gov Their preference for this sugar reinforces their mutualistic relationship with melezitose-producing aphids. rsc.org

Honey Bees: In contrast, high concentrations of melezitose can be detrimental to honey bees (Apis mellifera). nih.govplos.orgnih.gov When bees collect honeydew with a high melezitose content, it can lead to a condition known as "honeydew flow disease". plos.orgnih.gov The sugar is poorly digested by bees and can crystallize in honeycombs, making it inaccessible. wikipedia.orgmdpi.com Ingestion of high-melezitose diets by bees leads to increased food uptake, higher gut weight, swollen abdomens, impaired movement, and significantly elevated mortality. nih.govplos.orgnih.gov These symptoms are likely caused by the accumulation of indigestible melezitose in the hindgut, possibly due to poor metabolic capabilities of the bee's intestinal microbiota. plos.orgebi.ac.uk

Table 2: Physiological Effects of a Melezitose Diet on Honey Bees (Apis mellifera)

This table outlines the observed physiological and behavioral changes in honey bees when fed a diet high in melezitose compared to a control diet.

Observed EffectDescription of Change in Melezitose-Fed BeesReference
MortalitySignificantly higher compared to control group. nih.govplos.orgnih.gov
Food UptakeIncreased; bees consumed twice as much food as control bees. plos.orgnih.gov
Gut WeightHigher gut-body weight ratio compared to control. plos.orgnih.gov
Physical SymptomsSwollen abdomen, abdomen tipping, and impaired movement. nih.govplos.orgnih.gov
Gut MicrobiotaSignificant shift in the composition of the lactic acid bacteria community. nih.govplos.orgebi.ac.uk

Microbial Utilization and Metabolism of Melezitose

The ability to metabolize complex sugars like melezitose is a key characteristic of various microbial species and is relevant for both their ecological niche and their identification in laboratory settings.

The breakdown and use of melezitose vary among different bacteria.

Klebsiella spp.: Klebsiella pneumoniae is a metabolically versatile bacterium known to utilize a wide range of carbon sources to colonize environments like the mammalian gut. plos.orgnih.gov While its genome contains numerous pathways for carbohydrate metabolism, specific studies detailing the direct assimilation pathway for melezitose are not prominent in the available research. plos.orgbiorxiv.orgnih.gov However, the use of carbohydrate fermentation profiles for identifying Klebsiella isolates suggests that their interaction with various sugars, potentially including melezitose, is a key phenotypic marker. perflavory.com

Bacteroides spp.: Members of the genus Bacteroides are among the most abundant bacteria in the human gut and are known for their ability to break down complex carbohydrates (glycans) that are indigestible by the host. nih.govnih.gov Their genomes are rich in genes for polysaccharide utilization. While they are known to ferment a wide variety of dietary and host-derived glycans, specific data on the metabolism of melezitose by Bacteroides species is not explicitly detailed in the surveyed literature. nih.govnih.gov

Lacticaseibacillus paracasei: Formerly known as Lactobacillus paracasei, this species is a common probiotic bacterium found in fermented foods and the gastrointestinal tract. nih.govwikipedia.org Strains of L. paracasei are known to have robust and flexible carbohydrate metabolism, capable of fermenting various monosaccharides and disaccharides. researchgate.netnih.govfrontiersin.org The consumption of melezitose by honey bees has been shown to cause a significant shift in their gut's lactic acid bacteria community, which includes Lactobacillus (now Lacticaseibacillus) species. nih.govplos.org This indicates a direct interaction between melezitose and these bacteria, where the presence of the sugar influences their population dynamics, likely through metabolic utilization or inhibition. nih.govebi.ac.uk

The ability of a microorganism to metabolize specific carbohydrates is a fundamental trait used in its identification and characterization. microbiologyinfo.comnih.gov Melezitose assimilation is one of many biochemical tests employed in commercial microbial identification systems. nih.gov

VITEK® 2 System: This is a fully automated system that identifies microorganisms based on a series of biochemical tests. biomerieux.combiomerieux.com The VITEK 2 ID-YST card, used for identifying yeasts and yeast-like organisms, contains 47 biochemical tests, one of which is the assimilation of D-melezitose. nih.gov The pattern of positive and negative results creates a unique profile that is compared against a database to determine the species. epa.govnih.gov

API® (Analytical Profile Index) Systems: These are manual identification systems that use strips containing dehydrated substrates in microtubes. sordalab.commicrobiologyinfo.com When a bacterial suspension is added, metabolic activity can lead to color changes. microbiologyinfo.comyoutube.com Systems like API 20 E for Enterobacteriaceae and other galleries use the fermentation of various carbohydrates to generate a numerical code for species-level identification. microbiologyinfo.comnih.govmdpi.com The ability or inability to ferment sugars like melezitose contributes to the unique biochemical fingerprint of an organism. sordalab.comcriver.com

Enzymatic Degradation and Metabolic Pathways in Microorganisms

The ability to metabolize the trisaccharide melezitose is not widespread among microorganisms but is a key metabolic capability for certain species, particularly those adapted to sugar-rich environments like the gut or aphid honeydew. The enzymatic breakdown of melezitose and the subsequent metabolic pathways are highly specialized, often encoded by specific gene clusters.

Microbial Utilization of Melezitose

The capacity to use melezitose as a carbon source varies among different microbial genera and even among strains of the same species. For instance, within the genus Bifidobacterium, a common inhabitant of the human gut, the ability to metabolize melezitose is strain-specific. nih.gov Studies on Bifidobacterium breve UCC2003 have revealed that this ability is conferred by a dedicated gene cluster. nih.gov This specificity suggests that melezitose metabolism is an adaptive trait, allowing certain microbes to thrive in ecological niches where this sugar is present. nih.gov

Enzymatic Hydrolysis of Melezitose

The initial and critical step in melezitose metabolism is its enzymatic hydrolysis into simpler sugars. Melezitose is a non-reducing trisaccharide composed of two glucose units and one fructose (B13574) unit. The degradation is typically initiated by extracellular or cell-surface-associated glycoside hydrolases (GHs).

The primary enzyme responsible for the initial cleavage of melezitose is α-glucosidase (EC 3.2.1.20). nih.govgoogle.com This enzyme hydrolyzes the α-1,3-glycosidic bond linking one of the glucose units to the central fructose moiety. This reaction releases glucose and the disaccharide turanose (B8075302).

In some microorganisms, other enzymes may be involved. For example, in Bifidobacterium breve UCC2003, the melezitose utilization gene cluster (mel) encodes for an α-glucosidase (MelD) from the GH13 family and an α-galactosidase (MelE) from the GH36 family. nih.gov While MelD performs the primary hydrolysis, the presence of multiple glycosidases suggests a sophisticated system for breaking down various oligosaccharides. nih.gov The resulting disaccharides, such as turanose and sucrose (B13894), are further hydrolyzed into monosaccharides (glucose and fructose) by other specific enzymes like sucrase or turanase, which can then be transported into the cell.

Table 1: Key Microbial Enzymes in Melezitose Degradation
EnzymeEC NumberMicrobial Source (Example)Action on MelezitoseProductsReference
α-Glucosidase (MelD)3.2.1.20Bifidobacterium breve UCC2003Hydrolyzes the α-1,3-glucosyl-fructose linkageGlucose + Turanose nih.gov
α-Glucosidase3.2.1.20Fungal sources (e.g., Aspergillus niger)Hydrolyzes α-glucosidic linkagesGlucose + Turanose google.com
α-Galactosidase (MelE)3.2.1.22Bifidobacterium breve UCC2003May act on related α-galactose-containing sugars; part of the melezitose metabolism gene clusterNot directly on melezitose nih.gov

Genetic Basis of Melezitose Metabolism

Research into Bifidobacterium breve UCC2003 has provided a detailed genetic blueprint for melezitose metabolism. A specific genetic locus, the mel gene cluster, was identified as being essential for this process. nih.gov This cluster contains genes that are co-regulated and encode the proteins necessary for the uptake and breakdown of melezitose.

Components of the mel Gene Cluster in B. breve UCC2003: nih.gov

melA : Encodes a solute-binding protein, which is the first component of an ABC transporter system responsible for capturing melezitose from the environment.

melB and melC : Encode permease proteins that form the transmembrane channel of the ABC transporter, moving the sugar into the cell.

melD : Encodes the key α-glucosidase enzyme that hydrolyzes melezitose.

melE : Encodes an α-galactosidase, suggesting a broader capability to degrade related oligosaccharides.

The presence of this entire gene cluster is a prerequisite for a strain to utilize melezitose, explaining why this trait is not universal among bifidobacteria. nih.gov

Metabolic Pathways

Once melezitose is hydrolyzed into its constituent monosaccharides—glucose and fructose—these sugars are funneled into central metabolic pathways to generate energy (ATP) and metabolic precursors. numberanalytics.comnih.gov In saccharolytic bacteria like Bifidobacterium, the primary route for hexose (B10828440) fermentation is the fructose-6-phosphate (B1210287) phosphoketolase pathway, also known as the "bifid shunt". nih.gov

Steps in the Metabolic Pathway:

Hydrolysis : Melezitose is broken down into glucose and turanose by α-glucosidase. nih.gov Turanose is further hydrolyzed to glucose and fructose.

Phosphorylation : Glucose and fructose enter the cell and are phosphorylated to glucose-6-phosphate and fructose-6-phosphate, respectively. This step traps the sugars inside the cell and activates them for further metabolism.

The Bifid Shunt :

Fructose-6-phosphate is the central intermediate.

The key enzyme, fructose-6-phosphate phosphoketolase (F6PPK), cleaves fructose-6-phosphate into erythrose-4-phosphate (E4P) and acetyl-phosphate.

This pathway is distinct from the more common Embden-Meyerhof-Parnas (glycolysis) pathway and yields a higher ratio of acetate (B1210297) to lactate. nih.gov

The end products of this fermentation pathway in bifidobacteria typically include short-chain fatty acids (SCFAs) like acetate and lactate, which play important roles in gut health. nih.gov

Table 2: Simplified Metabolic Pathway of Melezitose in Bifidobacterium
SubstrateKey Process/EnzymeIntermediate ProductsFinal Products (Fermentation)Reference
Melezitoseα-Glucosidase (MelD)Glucose, Turanose- nih.gov
TuranoseTuranase/SucraseGlucose, Fructose- nih.gov
Glucose, FructoseKinasesGlucose-6-P, Fructose-6-P- nih.govnumberanalytics.com
Fructose-6-PhosphateFructose-6-Phosphate Phosphoketolase (F6PPK) / Bifid ShuntErythrose-4-P, Acetyl-P, PyruvateAcetate, Lactate, Ethanol, ATP nih.gov

In other microorganisms, such as certain yeasts or bacteria that lack the bifid shunt, the resulting glucose and fructose would be catabolized through more conventional pathways like glycolysis and the pentose (B10789219) phosphate (B84403) pathway to fuel cellular activities. numberanalytics.comresearchgate.net

Chemical Synthesis and Derivatization of D + Melezitose D8

Strategies for Deuterium (B1214612) Labeling in Carbohydrate Synthesis

The introduction of deuterium into carbohydrate molecules is a key strategy for various scientific applications. Deuterated carbohydrates serve as valuable tools in metabolic research, allowing for the tracing of metabolic pathways without the use of radioactive isotopes. clearsynth.comearth.com They are also instrumental in simplifying complex Nuclear Magnetic Resonance (NMR) spectra, where the substitution of protons with deuterium aids in signal assignment and conformational analysis. nih.gov

Several methods exist for the deuterium labeling of carbohydrates. These can be broadly categorized into chemical and enzymatic approaches.

Chemical Methods : These often involve metal-catalyzed hydrogen-deuterium exchange reactions. For instance, ruthenium-catalyzed C-H bond activation has been shown to be an efficient method for the regio-, chemo-, and stereoselective deuterium labeling of sugars. rsc.org This approach utilizes the coordination of the ruthenium catalyst to the hydroxyl groups of the sugar to direct the deuteration to specific positions. Another chemical strategy involves the use of deuterated reagents, such as deuterated glyoxylic acid, in synthetic schemes to build the deuterated carbohydrate from smaller, labeled precursors. nih.gov

Enzymatic and Chemo-enzymatic Methods : Enzymes offer high specificity in catalyzing reactions, which can be harnessed for deuteration. For example, in a chemo-enzymatic approach, a chemically synthesized precursor can be enzymatically modified using enzymes that operate in the presence of deuterated co-substrates or solvents like deuterium oxide (D₂O). nih.gov This combines the flexibility of chemical synthesis with the high selectivity of enzymatic catalysis. rsc.org

The choice of labeling strategy depends on the desired location of the deuterium atoms and the complexity of the target carbohydrate. For a molecule like D-(+)-Melezitose-d8, where the deuterium atoms are located on the hydroxymethyl groups, a strategy involving the use of deuterated building blocks or specific enzymatic reactions would be necessary. cymitquimica.com

Chemo-Enzymatic and Synthetic Methodologies for this compound Production

A hypothetical chemo-enzymatic synthesis of this compound could proceed as follows:

Chemical Synthesis of a Deuterated Precursor : The synthesis would likely start with the chemical preparation of a deuterated glucose or fructose (B13574) derivative. Given that the deuterium in this compound is on the hydroxymethyl groups, a deuterated glucose or fructose monomer with deuterium at the C6 position would be a key intermediate. cymitquimica.com This could be achieved through a multi-step chemical synthesis starting from a commercially available deuterated building block.

Enzymatic Glycosylation : With the deuterated precursor in hand, glycosyltransferase enzymes would be used to assemble the trisaccharide. oup.com These enzymes are responsible for forming the glycosidic bonds between sugar units with high stereospecificity. The synthesis would likely involve a stepwise addition of the sugar moieties. For instance, a deuterated glucosyl donor could be enzymatically coupled to a fructose acceptor, followed by the addition of the second glucose unit by another specific glycosyltransferase. The use of enzymes ensures the correct linkages (α(1→3) and α(1→2)) are formed to yield the D-(+)-Melezitose structure. drugfuture.com

This chemo-enzymatic approach leverages the strengths of both chemical and enzymatic methods to achieve the synthesis of a complex, specifically labeled molecule like this compound. rsc.orgpsu.edu

Isotopic Purity and Characterization of this compound for Research Applications

The utility of this compound in research applications is critically dependent on its isotopic purity and thorough structural characterization. rsc.org It is essential to confirm the number and location of the deuterium atoms and to quantify the percentage of molecules that are correctly labeled. rsc.org The primary techniques used for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of a labeled compound. rsc.org By analyzing the mass-to-charge ratio of the molecule with high precision, it is possible to distinguish between the unlabeled compound and its deuterated isotopologues. rsc.org The relative intensities of the corresponding peaks in the mass spectrum allow for the calculation of the isotopic purity. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. nih.gov ¹H NMR can confirm the positions of deuterium labeling by observing the disappearance of signals corresponding to the replaced protons. nih.gov For this compound, the signals for the protons on the hydroxymethyl groups would be absent or significantly reduced in the ¹H NMR spectrum. ¹³C NMR can also be used to confirm the structure and may show subtle changes in chemical shifts due to the presence of deuterium.

Below are representative data tables that would be expected from the characterization of this compound.

Table 1: HR-MS Data for Isotopic Enrichment of this compound

Isotopologue Calculated m/z [M+Na]⁺ Observed m/z [M+Na]⁺ Relative Abundance (%)
d0 (Unlabeled) 527.1800 527.1805 < 0.1
d1 528.1863 528.1868 < 0.5
d2 529.1926 529.1931 < 1.0
d3 530.1988 530.1993 < 1.5
d4 531.2051 531.2056 < 2.0
d5 532.2114 532.2119 < 3.0
d6 533.2177 533.2182 ~5.0
d7 534.2239 534.2244 ~15.0

Table 2: Key ¹H NMR Signal Disappearance in this compound

Proton Assignment Expected Chemical Shift (ppm) in Unlabeled Melezitose (B1663849) Observation in this compound Spectrum
Glucose (1) H-6a, H-6b ~3.7-3.9 Signal absent/significantly reduced
Fructose H-1a, H-1b ~3.5-3.7 Signal absent/significantly reduced
Fructose H-6a, H-6b ~3.6-3.8 Signal absent/significantly reduced

The combination of these analytical techniques provides a comprehensive evaluation of the isotopic enrichment and structural integrity of this compound, ensuring its suitability for demanding research applications. rsc.org

Advanced Analytical Methodologies Employing D + Melezitose D8

Applications as an Internal Standard in Quantitative Metabolomics

In quantitative metabolomics, the primary goal is to measure the absolute or relative concentrations of metabolites in a biological sample. The complexity of biological matrices and the potential for sample loss during preparation and analysis necessitate the use of internal standards. Stable isotope-labeled (SIL) compounds, such as D-(+)-Melezitose-d8, are considered the gold standard for internal standards in mass spectrometry-based metabolomics. nih.gov

The use of a deuterated standard like this compound is a form of isotope dilution, a technique that provides high accuracy and precision. nih.govopenpr.com The standard is added to a sample at a known concentration at the earliest stage of sample preparation. youtube.com Because this compound is chemically identical to the endogenous, unlabeled melezitose (B1663849), it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement during analysis. nih.gov However, it can be distinguished from the native analyte by its higher molecular weight due to the eight deuterium (B1214612) atoms. youtube.com By comparing the signal intensity of the labeled standard to the unlabeled analyte, analysts can accurately correct for variations and determine the true concentration of the analyte in the original sample. nih.gov This approach is fundamental for robust and reliable quantification in studies aiming to understand metabolic networks and fluxes. nih.govnih.gov

Mass Spectrometry-Based Techniques for this compound Analysis

Mass spectrometry (MS) is a cornerstone of metabolomics due to its high sensitivity and ability to analyze a wide range of compounds. nih.gov When coupled with chromatographic separation, it becomes a powerful tool for analyzing complex mixtures containing this compound.

Liquid chromatography-mass spectrometry (LC-MS) is a preferred method for the analysis of non-volatile and thermally labile compounds like oligosaccharides. nih.govyoutube.com The process involves two main steps: separation by LC followed by detection and quantification by MS. youtube.com

For sugars like melezitose, hydrophilic interaction liquid chromatography (HILIC) is a common separation strategy. helixchrom.comshimadzu.com HILIC columns use a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile (B52724), which is effective for retaining and separating highly polar compounds. helixchrom.comshimadzu.com

Following separation, the eluent from the LC column is introduced into the mass spectrometer's ion source. youtube.com Electrospray ionization (ESI) is a typical ionization method used for this purpose, as it gently transfers ions from the liquid phase to the gas phase without significant fragmentation. youtube.com The mass analyzer then separates ions based on their mass-to-charge ratio (m/z). This compound will appear at a higher m/z value than its unlabeled counterpart, allowing for their distinct detection and quantification in the same analytical run. youtube.com Recent advancements in LC technology, such as systems with hybrid surface technology, help to mitigate the issue of acidic oligosaccharides interacting with metal surfaces in the fluid path, which improves recovery, peak shape, and reproducibility. youtube.com

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique known for its high chromatographic resolution. researchgate.net However, sugars like melezitose are non-volatile and highly polar, making them unsuitable for direct GC analysis. restek.comrestek.com To overcome this, a chemical derivatization step is necessary to increase their volatility. restek.comnih.gov

Common derivatization methods for sugars include silylation and oximation. restek.comrestek.com Silylation, often performed with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. mdpi.comnih.gov Oximation followed by silylation is also frequently used; this two-step process first converts the carbonyl group to an oxime, which is then silylated along with the hydroxyl groups. mdpi.comuliege.be These derivatization procedures decrease the polarity of the sugar and make it volatile enough for GC separation. restek.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated compounds then enter the mass spectrometer, typically using electron impact (EI) ionization, which generates characteristic fragmentation patterns that aid in identification. uliege.benih.gov The resulting mass spectrum for the derivatized this compound will be shifted to a higher mass compared to the derivatized native melezitose, enabling its use as an internal standard. nih.gov

Table 1: Comparison of LC-MS and GC-MS for this compound Analysis
ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Volatility RequirementAnalyzes non-volatile compounds directly. nih.govRequires volatile compounds; non-volatile sugars need derivatization. restek.com
Sample PreparationSimpler; typically involves extraction and filtration. youtube.comMore complex; requires a chemical derivatization step (e.g., silylation). restek.commdpi.com
Chromatographic SeparationOften uses HILIC for polar compounds like sugars. helixchrom.comshimadzu.comHigh-resolution separation on capillary columns. researchgate.net
Ionization Technique"Soft" ionization, mainly Electrospray Ionization (ESI), keeping the molecule intact. youtube.com"Hard" ionization, mainly Electron Impact (EI), causing reproducible fragmentation. nih.gov
Primary Use CaseIdeal for thermally labile and non-volatile oligosaccharides. nih.govProvides detailed structural information from fragmentation patterns. uliege.be

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure and isotopic purity of this compound. Unlike mass spectrometry, NMR is inherently quantitative without the need for identical standards and provides detailed information about the specific location of atoms within a molecule. nih.govnih.gov

For structural elucidation, 1D and 2D NMR experiments (like 1H, 13C, COSY, HSQC) are performed. The resulting spectra for this compound would be compared against the known spectra of unlabeled melezitose. hmdb.ca The primary evidence of successful deuteration in a 1H NMR spectrum is the disappearance of signals corresponding to the protons that have been replaced by deuterium atoms. researchgate.net Since deuterium (2H) is not detected in 1H NMR, the sites of labeling are confirmed by the absence of their corresponding peaks. carleton.ca Furthermore, the coupling patterns of neighboring protons will be altered, providing additional confirmation of the substitution sites.

NMR is also used to determine the degree of isotopic enrichment. By acquiring spectra in deuterated solvents and referencing to internal standards, the ratio of the labeled to unlabeled compound can be accurately measured. nih.govcarleton.ca Specialized NMR pulse sequences can even be used to filter spectra to show only the signals from labeled or unlabeled molecules, allowing for precise quantification of enrichment levels. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the chemical purity of reference standards like this compound and for its quantification in various matrices. selleckchem.comresearchgate.net Purity analysis is critical to ensure that the standard is not contaminated with other sugars or byproducts that could interfere with its use in quantitative assays.

For the analysis of sugars, which typically lack a strong UV chromophore, HPLC systems are often equipped with universal detectors such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD). helixchrom.comresearchgate.net The separation is commonly achieved using HILIC or specific carbohydrate analysis columns. helixchrom.comcotton.org A typical mobile phase consists of a mixture of acetonitrile and water. shimadzu.comresearchgate.net

The method's performance is validated for linearity, precision, and accuracy. researchgate.net A calibration curve is generated by injecting known concentrations of the standard and plotting the peak area against concentration. researchgate.net The purity of a this compound sample is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram. The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. researchgate.net

Table 2: Typical HPLC Conditions for Sugar Analysis
ParameterTypical Setting/Type
ColumnHILIC (Hydrophilic Interaction Liquid Chromatography) or Amino-based columns. helixchrom.com
Mobile PhaseAcetonitrile and Water, often in a gradient elution. shimadzu.com
DetectorEvaporative Light Scattering Detector (ELSD) or Refractive Index (RI) Detector. shimadzu.comresearchgate.net
Flow RateTypically 1.0 - 2.0 mL/min. researchgate.net
QuantificationBased on peak area from a calibration curve of standards. researchgate.net

Integration of Multi-Omics Data with this compound Profiling

The data generated using this compound as an internal standard in metabolomics provides a highly accurate snapshot of a specific part of the metabolome. nih.gov The true power of this information is realized when it is integrated with data from other "omics" fields, such as genomics, transcriptomics, and proteomics. This multi-omics approach allows for a more comprehensive, systems-level understanding of biology. nih.gov

Stable isotope labeling enables flux analysis, which measures the rate of metabolic reactions, providing a dynamic view of cellular processes that static concentration measurements cannot. nih.gov For instance, by supplying a labeled nutrient and tracking the incorporation of the label into various metabolites (quantified accurately using standards like this compound), researchers can map active metabolic pathways. nih.gov

When this quantitative metabolic data is combined with gene expression data (transcriptomics) or protein abundance data (proteomics), researchers can build more complete models of cellular function. For example, an observed change in the concentration or flux of a melezitose-related pathway can be correlated with changes in the expression of genes encoding the enzymes responsible for that pathway. This integration helps to link genetic information to functional metabolic output, providing deeper mechanistic insights into cellular regulation, disease states, and responses to stimuli. nih.gov

Research Applications of D + Melezitose D8 in Metabolic Flux Analysis

In Vitro and Ex Vivo Metabolic Tracing Studies with D-(+)-Melezitose-d8

While direct studies utilizing this compound are not extensively documented in publicly available literature, its application can be inferred from studies using its deuterated monosaccharide components, particularly deuterated glucose. These studies provide a strong foundation for the potential of this compound in similar experimental setups.

In Vitro Studies: In cell culture systems, this compound can be introduced into the culture medium to trace its uptake and subsequent metabolism. For instance, studies using deuterated glucose have successfully mapped its conversion into various macromolecules, including lipids, proteins, and DNA. nih.govcolumbia.edu A similar approach with this compound would first involve its hydrolysis by cellular enzymes into glucose and fructose (B13574), followed by the entry of these deuterated monosaccharides into central carbon metabolism.

For example, a hypothetical in vitro experiment could involve incubating cancer cells with this compound and then using mass spectrometry to measure the incorporation of deuterium (B1214612) into key metabolites of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. This would reveal how cancer cells utilize different components of this trisaccharide.

Ex Vivo Studies: Ex vivo studies on isolated tissues or organs, such as a perfused liver or heart, offer a more physiologically relevant context than in vitro cultures. nih.gov In such a setup, this compound could be included in the perfusion medium. The analysis of tissue extracts and the perfusate over time would provide a detailed picture of how the organ processes this complex sugar.

Drawing parallels from ex vivo heart perfusion studies with other stable isotopes, this compound could be used to assess cardiac metabolism. nih.gov The rate of its breakdown and the subsequent labeling of metabolites in the heart tissue would offer insights into fuel selection and metabolic remodeling in cardiac diseases.

Below is an interactive data table illustrating potential findings from a hypothetical ex vivo liver perfusion study with this compound.

MetaboliteIsotopic Enrichment (M+n)Inferred Pathway Activity
Glucose-6-phosphate-dM+1, M+2Glycolysis/Gluconeogenesis
Lactate-dM+1Anaerobic Glycolysis
Citrate-dM+1, M+2TCA Cycle
Palmitate-dM+nDe Novo Lipogenesis

Investigating Carbon and Hydrogen Flow in Complex Biological Networks

The unique structure of this compound, with its multiple deuterated positions, makes it an excellent tracer for dissecting the intricate flow of both carbon and hydrogen in biological networks.

Upon cellular uptake and enzymatic cleavage, the deuterated glucose and fructose moieties enter a complex web of interconnected pathways. By tracking the specific positions of the deuterium atoms in downstream metabolites, researchers can elucidate the contributions of different pathways to a particular metabolite pool. For example, the fate of deuterium from different positions on the glucose ring can distinguish between the glycolytic and pentose phosphate pathways.

Deuterium tracing is particularly powerful for studying redox metabolism. Many enzymatic reactions involve the transfer of hydrogen atoms via cofactors like NAD+/NADH and NADP+/NADPH. By using this compound, the flow of deuterium into these cofactor pools and subsequently into other molecules can be monitored. This provides a direct measure of the flux through redox-sensitive pathways, which are often dysregulated in diseases like cancer and metabolic syndrome.

Elucidating Metabolic Regulation and Pathway Interconnections using Deuterated Tracers

Deuterated tracers like this compound are instrumental in understanding how metabolic pathways are regulated and interconnected. By performing isotopic labeling experiments under different physiological or pathological conditions, researchers can identify key regulatory nodes in the metabolic network.

For instance, comparing the metabolic fate of this compound in healthy versus diabetic liver cells could reveal alterations in glucose and fructose metabolism associated with insulin (B600854) resistance. The relative flux through glycolysis, gluconeogenesis, and the TCA cycle can be quantified, providing a detailed understanding of the metabolic reprogramming that occurs in the disease state.

Furthermore, the simultaneous tracing of the glucose and fructose components of melezitose (B1663849) can shed light on their distinct metabolic fates and how they are integrated within the cell. This is particularly relevant for understanding the metabolic effects of high-fructose consumption.

The following interactive data table summarizes the potential insights gained from using this compound in metabolic research.

Research AreaInformation Gained from this compound Tracing
Central Carbon MetabolismRelative fluxes through glycolysis, PPP, and TCA cycle.
Redox HomeostasisMeasurement of NAD(P)H production and consumption rates.
BiosynthesisQuantification of the contribution of glucose/fructose to lipid, nucleotide, and protein synthesis.
Disease PathophysiologyIdentification of metabolic dysregulation in cancer, diabetes, and other diseases.

Future Directions in D + Melezitose D8 Research

Development of Novel Analytical Platforms for Enhanced Sensitivity and Resolution

The future utility of D-(+)-Melezitose-d8 is intrinsically linked to the advancement of analytical platforms capable of its precise detection and quantification. While techniques for analyzing carbohydrates are well-established, the specific challenge with isotopically labeled variants lies in achieving high sensitivity and resolving power to distinguish the labeled compound from its unlabeled counterpart and other structurally similar sugars.

Future research will likely focus on optimizing Liquid Chromatography-Mass Spectrometry (LC-MS) methods. Innovations in chromatographic columns, such as those employing hydrophilic interaction liquid chromatography (HILIC) or mixed-mode phases, could offer superior separation of this highly polar trisaccharide from complex biological matrices. On the mass spectrometry front, the use of high-resolution instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers is crucial. nih.gov These technologies provide the mass accuracy needed to confidently identify and quantify this compound, even at low concentrations. The development of specific multiple reaction monitoring (MRM) assays on triple quadrupole mass spectrometers would also enable highly sensitive and specific quantification for targeted flux analysis experiments.

Exploration of this compound in Untargeted Metabolomics and Systems Biology

Untargeted metabolomics, which aims to comprehensively measure all small molecules in a biological sample, stands to benefit from the use of this compound. mdpi.com By introducing a labeled substrate into a biological system, researchers can trace its metabolic fate and identify novel downstream metabolites. This is particularly valuable for discovering previously unknown metabolic pathways or enzymatic functions related to melezitose (B1663849).

In a typical untargeted metabolomics workflow, cells or organisms would be cultured with this compound. Subsequent analysis by high-resolution LC-MS would search for all molecular features incorporating the deuterium (B1214612) label. mdpi.com This approach can illuminate which species consume melezitose and what products they generate, providing a global view of its metabolic network. Integrating this metabolomic data with other 'omics' data (genomics, transcriptomics, proteomics) within a systems biology framework can provide a more holistic understanding of the organism's response to melezitose.

Expanding Isotopic Tracing Applications to Diverse Ecological and Environmental Systems

Isotopic tracing is a powerful technique for following the flow of elements through biological and ecological systems. nih.gov this compound is an ideal tracer for studying carbohydrate metabolism in complex environments where melezitose is a key nutrient, such as in aphid-ant symbioses or the gut microbiomes of honeybees.

Future applications could involve:

Plant-Insect-Microbe Interactions: Tracing the flow of melezitose from the honeydew produced by sap-sucking insects to the ants that farm them and the soil microorganisms that utilize this sugar source.

Pollinator Health: Investigating how honeybees and other pollinators metabolize melezitose, which can be a significant component of their diet, and how this metabolism is affected by stressors like pesticides or pathogens.

Gut Microbiome Studies: Using this compound to identify which specific microbes within a complex gut community are capable of metabolizing this trisaccharide and what metabolic byproducts they produce, which may in turn affect host health.

Computational Modeling and Fluxomics Integration for Mechanistic Understanding of Melezitose Metabolism

Computational modeling, particularly constraint-based modeling of genome-scale metabolic networks (GEMs), allows for the simulation of metabolic fluxes throughout an organism's entire metabolic network. nih.govelifesciences.orgnih.gov The data generated from this compound tracing experiments are invaluable for validating and refining these models.

Metabolic Flux Analysis (MFA) using this compound would involve measuring the incorporation of deuterium into various intracellular metabolites. This labeling pattern provides quantitative data on the rates (fluxes) of metabolic pathways. This empirical data can then be used to constrain the computational model, leading to more accurate predictions of metabolic behavior under different conditions. elifesciences.org This integrated approach can help answer mechanistic questions, such as identifying metabolic bottlenecks or predicting how a system will respond to genetic or environmental perturbations.

Uncovering Undiscovered Biological Roles and Interactions via Labeled Analogues

The primary role of this compound is as a tracer to elucidate metabolic pathways. However, its use can also help uncover novel biological functions beyond simple catabolism. By tracing the destination of the deuterium labels, researchers might identify if the sugar or its metabolites are used for purposes other than energy production, such as glycosylation of proteins or lipids, or as signaling molecules.

The synthesis of other labeled analogues of melezitose, perhaps with ¹³C or ¹⁵N, in conjunction with this compound, could further enhance the resolution of metabolic studies. These multi-isotope tracing experiments can provide a more detailed picture of how different parts of the molecule are processed and utilized by the cell, potentially revealing novel enzymatic reactions or biological interactions.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the isotopic purity of D-(+)-Melezitose-d8 in experimental settings?

  • Methodological Answer : Isotopic purity validation typically requires nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H-NMR and 13C^13C-NMR) to confirm deuterium incorporation at specific positions. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) is critical for verifying molecular mass and isotopic distribution. For quantitative analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can differentiate deuterated analogs from non-deuterated impurities .

Q. How should researchers design controlled experiments to study the metabolic stability of this compound in biological systems?

  • Methodological Answer : Use a comparative approach with non-deuterated D-(+)-Melezitose as a control. In vitro assays (e.g., liver microsomes or cell cultures) should include time-course measurements of substrate depletion. Isotope effects on enzyme kinetics (e.g., kcatk_{cat} and KMK_M) must be quantified using Michaelis-Menten analysis. Ensure biological replicates (n ≥ 3) and statistical validation (e.g., ANOVA) to account for inter-sample variability .

Q. What protocols ensure reproducible synthesis of this compound for isotopic labeling studies?

  • Methodological Answer : Optimize deuterium exchange reactions under controlled conditions (e.g., pH, temperature, and catalyst selection). Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. Validate isotopic integrity at each synthesis step using 2H^2H-NMR and isotopic ratio mass spectrometry (IRMS). Document procedural deviations to troubleshoot batch-to-batch variability .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the solubility of this compound across different solvent systems?

  • Methodological Answer : Perform systematic solubility studies using the shake-flask method with UV-Vis spectrophotometry or gravimetric analysis. Account for solvent polarity, temperature, and isotopic effects by comparing deuterated vs. non-deuterated analogs. Use Hansen solubility parameters (HSPs) to model solvent-solute interactions. Statistical tools like principal component analysis (PCA) can identify outliers or confounding variables in datasets .

Q. What strategies mitigate isotopic interference when studying this compound in complex biological matrices?

  • Methodological Answer : Implement sample preparation techniques such as solid-phase extraction (SPE) or protein precipitation to isolate the compound from matrix components. Use deuterated internal standards (e.g., D-(+)-Melezitose-d12) for isotope dilution mass spectrometry (ID-MS) to correct for ion suppression/enhancement. Validate method specificity via spike-and-recovery experiments in representative biological fluids (e.g., plasma, urine) .

Q. How should researchers design multi-omics studies to investigate the role of this compound in metabolic pathways?

  • Methodological Answer : Integrate metabolomics (LC-MS), proteomics (LC-MS/MS), and transcriptomics (RNA-seq) data to map isotopic tracer incorporation. Use stable isotope-resolved metabolomics (SIRM) to track 2H^{2}H-labeling patterns in central carbon metabolism. Bioinformatics tools (e.g., MetaboAnalyst, KEGG pathway analysis) can correlate isotopic enrichment with pathway activity. Ensure cross-platform data normalization to address technical variability .

Q. What statistical approaches are optimal for analyzing time-resolved isotopic enrichment data in this compound pharmacokinetic studies?

  • Methodological Answer : Apply non-compartmental analysis (NCA) for AUC and half-life calculations. For compartmental modeling, use nonlinear mixed-effects (NLME) software like Monolix or NONMEM to account for inter-individual variability. Bayesian hierarchical models can integrate prior isotopic data to improve parameter estimation. Validate models using goodness-of-fit plots and posterior predictive checks .

Data Presentation and Reproducibility

Q. How should researchers report isotopic purity and stability data for this compound in publications?

  • Methodological Answer : Include a detailed table specifying batch-specific isotopic enrichment (e.g., % deuterium at each position), storage conditions, and stability under experimental temperatures/pH. Use supplementary materials for raw NMR/MS spectra and chromatograms. Follow journal guidelines (e.g., ACS, Elsevier) for data transparency, ensuring reproducibility via stepwise protocols .

Q. What frameworks ensure ethical and reproducible use of this compound in animal studies?

  • Methodological Answer : Adhere to ARRIVE guidelines for experimental design, including randomization, blinding, and sample size justification. Document isotopic dosing regimens (mg/kg, administration route) and monitor adverse effects via clinical pathology. Share raw data in public repositories (e.g., Figshare, Mendeley Data) with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Tables for Key Methodological Comparisons

Parameter Basic Research Advanced Research
Isotopic AnalysisNMR, LC-MSHR-ESI-MS, IRMS, ID-MS
Solubility StudiesShake-flask methodHSP modeling, PCA
Data AnalysisANOVA, t-testsNLME, Bayesian models
Ethical ComplianceBasic IACUC protocolsARRIVE guidelines, FAIR data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.